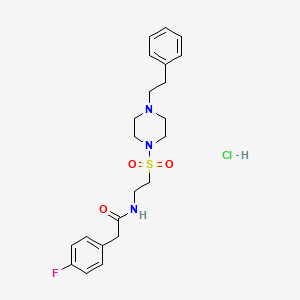
2-(4-fluorophenyl)-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-fluorophenyl)-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C22H29ClFN3O3S and its molecular weight is 470. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-fluorophenyl)-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)acetamide hydrochloride, with CAS number 1329641-44-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H29ClFN3O3S |
| Molecular Weight | 470.0 g/mol |
| CAS Number | 1329641-44-2 |
The compound features a piperazine moiety, which is often associated with various receptor interactions. The presence of the 4-fluorophenyl group suggests potential activity at dopamine and serotonin receptors, which are critical in modulating mood and behavior. Additionally, the sulfonamide group may enhance solubility and bioavailability, contributing to its pharmacodynamic profile.
Affinity for Receptors
Research indicates that compounds similar to this compound exhibit significant binding affinity for various neurotransmitter receptors. Notably:
- Dopamine Receptors: Compounds with a similar structure have been shown to interact with D2 and D3 dopamine receptors, which are implicated in several neuropsychiatric disorders.
- Serotonin Receptors: The piperazine component suggests potential effects on serotonin receptors (5-HT), which could influence mood regulation and anxiety.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit certain cell lines associated with cancer proliferation, indicating potential anti-cancer properties. For instance, preliminary data suggest it may impede the growth of breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
Case Studies
-
Neuropharmacological Evaluation
- A study assessed the effects of related piperazine derivatives on anxiety-like behavior in rodent models. Results indicated that these compounds could reduce anxiety behaviors in elevated plus maze tests, suggesting anxiolytic properties.
-
Antitumor Activity
- In a recent publication, derivatives of this compound were tested against various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, particularly in breast and lung cancer cells. The mechanism was attributed to cell cycle arrest and induction of apoptosis.
-
Binding Affinity Studies
- Competition binding assays revealed that the compound has a high affinity for the A2A adenosine receptor, which is involved in modulating neurotransmission and has implications for treating conditions like Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O3S.ClH/c23-21-8-6-20(7-9-21)18-22(27)24-11-17-30(28,29)26-15-13-25(14-16-26)12-10-19-4-2-1-3-5-19;/h1-9H,10-18H2,(H,24,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHXRUBYALPBSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













